8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBVDJUJIYVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of bromine and fluorine atoms at the specified positions on the tetrahydroquinoline ring .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline serves as a valuable building block for synthesizing more complex molecules. Its unique halogen substitutions allow for various chemical modifications that can lead to the development of novel compounds with desired properties.
Biological Applications
This compound has been studied for its potential as a pharmacophore in drug design. Its biological activities include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research suggests it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease therapies.
Medicinal Chemistry
The compound's dual halogenation pattern enhances its interaction with biological targets:
- Mechanism of Action : It is believed to modulate enzyme activity and influence signaling pathways related to inflammation and cell survival.
- Therapeutic Potential : Investigations into its anti-inflammatory properties show promise for treating conditions such as arthritis and other inflammatory diseases.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in vitro.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results demonstrated that it reduced neuronal cell death and inflammation markers significantly.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
Substituent Position Isomerism
Key Example :
- 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 954267-76-6): Molecular Formula: C₉H₉BrFN (identical to the target compound). Differences: Bromine at position 6 and fluorine at 8 (vs. Br-8/F-5 in the target).
Data Table 1: Positional Isomers
| Compound Name | Br Position | F Position | Molecular Weight (g/mol) | Key Reference |
|---|---|---|---|---|
| 8-Bromo-5-fluoro-THQ (Target) | 8 | 5 | 230.08 | |
| 6-Bromo-8-fluoro-THQ | 6 | 8 | 230.08 | |
| 8-Bromo-6-fluoro-THQ (CAS 1038979-88-2) | 8 | 6 | 230.08 |
Functional Group Modifications
Example 1: 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
- Molecular Formula: C₁₀H₁₁BrFN.
- Structural Differences: Methyl group at position 2; isoquinoline backbone (vs. quinoline in the target).
- The isoquinoline scaffold may exhibit distinct pharmacological profiles, such as altered receptor selectivity .
Example 2 : 6-Fluoro-5,7-dibromo-2-methyl-1-formyl-THQ (Compound [f] in )
- Molecular Formula: C₁₀H₈Br₂FNO.
- Structural Differences: Dibromo substitution (positions 5,7), formyl group at N1, and methyl at C2.
- Implications: The formyl group increases electrophilicity, making it reactive in nucleophilic substitutions. Dibromination enhances halogen bonding capacity, useful in enzyme inhibition studies .
Data Table 2: Functional Group Variations
Halogen Substitution Variations
Example: 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula: C₉H₉BrClN.
- Structural Differences: Chlorine replaces fluorine at position 8.
- Implications: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce hydrogen-bonding capacity but improve lipophilicity, influencing membrane permeability in drug design .
Biological Activity
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline (8-Br-5-F-THQ) is a synthetic derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. The unique presence of bromine and fluorine atoms in its structure is believed to enhance its reactivity and biological efficacy. This compound is being explored for various pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of 8-Br-5-F-THQ is CHBrF N, with a molar mass of approximately 230.08 g/mol. The specific substitutions at the 5 and 8 positions of the tetrahydroquinoline ring contribute to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrF N |
| Molar Mass | 230.08 g/mol |
| Key Substituents | Bromine (Br), Fluorine (F) |
| Biological Activities | Anticancer, Antimicrobial, Neuroprotective |
The biological activity of 8-Br-5-F-THQ is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound can modulate receptor activities that are crucial in signaling pathways related to cell proliferation and apoptosis.
- Ion Channel Interaction : Its structure allows it to interact with ion channels, potentially influencing neuronal excitability and neurotransmitter release.
Anticancer Properties
Research indicates that 8-Br-5-F-THQ exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance:
- Cell Line Studies : In vitro studies demonstrated that treatment with 8-Br-5-F-THQ led to a reduction in cell viability in breast and lung cancer cell lines, with IC values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuroprotective Effects
Preliminary studies suggest that 8-Br-5-F-THQ may offer neuroprotective effects:
- Neurotransmitter Modulation : The compound appears to enhance the release of certain neurotransmitters while inhibiting others, which could be beneficial in treating neurodegenerative diseases.
Study on Anticancer Activity
A recent study evaluated the effects of 8-Br-5-F-THQ on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study on Antimicrobial Effects
In another study assessing antimicrobial activity, 8-Br-5-F-THQ was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | >100 |
Q & A
Basic Questions
Q. What are the key synthetic strategies for introducing bromine and fluorine at positions 8 and 5, respectively, on the tetrahydroquinoline scaffold?
- Methodological Answer :
- Bromination : Use electrophilic bromination with reagents like NBS (N-bromosuccinimide) under controlled conditions. The tetrahydroquinoline’s aromatic ring may require activating groups (e.g., electron-donating substituents) to direct bromine to position 7. For example, prior amidation can act as a directing group .
- Fluorination : Fluorine can be introduced via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination using Selectfluor™. The position 5 fluorine may require meta-directing groups or intermediates like nitro derivatives for regioselective substitution .
- Purification : Validate purity using HPLC (>95% purity, as in ) and confirm regiochemistry via / NMR and high-resolution mass spectrometry .
Q. How should researchers handle stability and storage of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent decomposition, as brominated heterocycles are often light- and moisture-sensitive .
- Use amber glass vials and desiccants to minimize hydrolysis. Monitor stability via periodic TLC or HPLC analysis .
Advanced Questions
Q. What computational tools can predict the electronic effects of bromine and fluorine on the tetrahydroquinoline core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine (strong σ-acceptor) and fluorine (inductive electron withdrawal). Software like Gaussian or ORCA can model substituent impacts on reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance to optimize reaction conditions for cross-coupling (e.g., Suzuki-Miyaura) .
Q. How can researchers resolve contradictions in spectroscopic data for regioisomeric byproducts?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate between 5-fluoro-8-bromo and alternative isomers by analyzing coupling constants and spatial proximity of substituents .
- X-ray Crystallography : Resolve ambiguous cases (e.g., used X-ray to confirm substituent positions in a quinoline derivative).
- Control Experiments : Compare synthetic intermediates (e.g., fluorination before bromination) to isolate regioisomeric pathways .
Q. What strategies improve reaction yields during scale-up of multi-step syntheses?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh)) for Buchwald-Hartwig amination steps. Lower catalyst loading (0.5–2 mol%) reduces costs .
- Solvent Engineering : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance reproducibility .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed regioselectivity in halogenation?
- Methodological Answer :
- Steric vs. Electronic Effects : If bromine occupies position 6 instead of 8, reevaluate directing groups. For example, bulky substituents may override electronic preferences .
- Reaction Kinetics : Perform time-resolved studies to identify if the product is kinetic (fast-forming) or thermodynamic (stable). Adjust temperature or catalyst to favor desired pathways .
Methodological Best Practices
- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. NBS vs. 1.5 eq.) and reaction times, as minor variations significantly impact yields .
- Safety Protocols : Use P95 respirators and fume hoods when handling volatile intermediates (e.g., recommends OV/AG/P99 respirators for brominated compounds).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
